

An In-Depth Technical Guide to 5-Fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-3-methyl-1H-indazole

Cat. No.: B1390212

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This guide provides a comprehensive technical overview of **5-Fluoro-3-methyl-1H-indazole**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.

Core Molecular Attributes

5-Fluoro-3-methyl-1H-indazole is a substituted indazole derivative. The incorporation of a fluorine atom and a methyl group onto the indazole scaffold imparts unique physicochemical properties that are advantageous in the design of novel therapeutic agents.

Molecular Formula and Weight

The fundamental molecular characteristics of **5-Fluoro-3-methyl-1H-indazole** are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FN ₂	[1] [2]
Molecular Weight	150.15 g/mol	[1] [2] [3]
Exact Mass	150.059326 g/mol	[4]
CAS Number	945265-03-2	[1] [2] [3]

Structural Representation

The structural formula of **5-Fluoro-3-methyl-1H-indazole** is depicted below, illustrating the fusion of a pyrazole ring with a fluorinated benzene ring and a methyl substituent at the 3-position.

Caption: 2D structure of **5-Fluoro-3-methyl-1H-indazole**.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[\[5\]](#) Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom.[\[5\]](#) The unique properties of fluorine, such as its high electronegativity and small atomic size, can significantly modulate a molecule's metabolic stability, lipophilicity, and bioavailability.[\[5\]](#) In the context of the indazole scaffold, strategic fluorination can lead to compounds with enhanced potency and improved pharmacokinetic profiles.[\[5\]](#)

Synthesis and Characterization

The synthesis of substituted indazoles is a pivotal aspect of their development as therapeutic agents. While specific, detailed synthetic routes for **5-Fluoro-3-methyl-1H-indazole** are proprietary and found within patent literature, general methodologies for analogous structures often involve multi-step processes.

General Synthetic Approach

A common strategy for synthesizing fluorinated indazoles involves the cyclization of appropriately substituted phenylhydrazines. The workflow for such a synthesis is outlined below.

Caption: Generalized synthetic workflow for fluorinated indazoles.

A patent describes a three-step synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starting from 3-fluoro-2-methylaniline, which involves bromination, ring closure, and deprotection reactions.^[6] This highlights the modular nature of synthetic routes to substituted indazoles.

Physicochemical Properties and Spectroscopic Data

The characterization of **5-Fluoro-3-methyl-1H-indazole** relies on a suite of analytical techniques. While a comprehensive public dataset is not available, typical properties for related indazole derivatives are provided for context.

Property	Typical Value/Observation	Method
Appearance	Beige Powder/Solid	Visual Inspection
Melting Point	146 - 150 °C (for unsubstituted Indazole)	[7] Differential Scanning Calorimetry (DSC)
Boiling Point	270 °C @ 743 mmHg (for unsubstituted Indazole)	[7] Distillation
¹ H NMR	Signals corresponding to aromatic, methyl, and N-H protons.	Nuclear Magnetic Resonance
¹³ C NMR	Resonances for aromatic and aliphatic carbons.	Nuclear Magnetic Resonance
¹⁹ F NMR	A characteristic signal for the fluorine atom.	Nuclear Magnetic Resonance
Mass Spectrometry	Molecular ion peak confirming the molecular weight.	MS (GC)

Spectroscopic data for the parent compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has been studied in detail using high-resolution mass spectrometry and various NMR techniques, supported by ab initio quantum theory.^[8] Such studies are crucial for the unambiguous assignment of spectral peaks.^[8]

Applications in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous approved drugs and clinical candidates.

Kinase Inhibition

The indazole nucleus is a prominent feature in many kinase inhibitors, where it often forms critical hydrogen bonding interactions with the hinge region of the kinase domain. For example, Axitinib, a potent tyrosine kinase inhibitor, features a 1H-indazole core. The specific substitution pattern of **5-Fluoro-3-methyl-1H-indazole** makes it an attractive building block for the synthesis of novel kinase inhibitors.

Broader Therapeutic Potential

Beyond oncology, indazole-containing compounds have demonstrated a wide array of pharmacological activities, including:

- Anti-inflammatory[9]
- Antibacterial[9]
- Antiviral (including anti-HIV)[9][10]
- Antifungal[9]
- Antiarrhythmic[9]

The incorporation of fluorine at the 5-position can be particularly beneficial. For instance, in a series of indazole derivatives targeting HIV reverse transcriptase, the presence of a fluorine atom at this position was found to be important for potent activity.[10]

Safety and Handling

As with any laboratory chemical, **5-Fluoro-3-methyl-1H-indazole** should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general guidelines for indazole derivatives should be followed.

General Precautions

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.[7]
- Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]
- Incompatibilities: Avoid strong oxidizing agents.[7]

Hazard Identification

For the related compound 5-fluoro-1H-indazole-3-carboxylic acid, the following hazard statements have been noted:

- Harmful if swallowed.[11]
- Causes skin irritation.[11]
- Causes serious eye irritation.[11]
- May cause respiratory irritation.[11]

It is prudent to assume that **5-Fluoro-3-methyl-1H-indazole** may have a similar hazard profile.

Conclusion

5-Fluoro-3-methyl-1H-indazole is a valuable heterocyclic building block with significant potential in drug discovery and development. Its unique combination of a privileged indazole scaffold with a strategically placed fluorine atom makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition and other targeted therapies. Further research into its synthesis, biological activity, and structure-activity relationships will continue to unlock its full potential in medicinal chemistry.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Fluoro-3-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1390212#5-fluoro-3-methyl-1h-indazole-molecular-weight-and-formula>

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